4-Cyanobiphenyl

Catalog No.
S1532154
CAS No.
2920-38-9
M.F
C13H9N
M. Wt
179.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Cyanobiphenyl

CAS Number

2920-38-9

Product Name

4-Cyanobiphenyl

IUPAC Name

4-phenylbenzonitrile

Molecular Formula

C13H9N

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C13H9N/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H

InChI Key

BPMBNLJJRKCCRT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C#N

Synonyms

4-Diphenyl carbonitrile

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C#N

The exact mass of the compound 4-Cyanobiphenyl is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 176013. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Cyanobiphenyl (CAS 2920-38-9) is a rigid, highly conjugated aromatic nitrile widely utilized as a core building block in the synthesis of liquid crystals, advanced polymers, and optoelectronic materials. Featuring a stable biphenyl backbone terminated by a strongly electron-withdrawing cyano group, it exhibits a melting point of 85–88 °C and high thermal stability . In procurement and industrial synthesis, it serves as a critical, high-purity precursor for downstream functionalization, providing the essential molecular aspect ratio and dipole moment required for advanced material applications while bypassing the poor regioselectivity associated with the multi-step functionalization of bare biphenyls.

Procurement Fit

Solid-state crystalline powder for ambient handling and stable storage
Unsubstituted 4′-position enables divergent functionalization into nCB/nOCB libraries
Available in process-optimized grades supporting high-purity downstream synthesis

Attempting to substitute 4-cyanobiphenyl with simpler aromatic nitriles like benzonitrile or unfunctionalized biphenyls severely compromises downstream material performance and synthetic efficiency. Benzonitrile lacks the extended π-conjugation and physical length required for the mesogenic behavior and antiparallel dimer formation that are essential in liquid crystal and optical applications[1]. Conversely, utilizing 4-bromobiphenyl as a generic precursor necessitates a harsh, late-stage cyanation step (such as a Rosenmund-von Braun reaction) that often suffers from incomplete conversion and generates toxic byproducts, significantly reducing overall batch reproducibility and increasing purification costs.

Substitution Risk

! Alkyl-substituted nCB homologs occupy the 4′-position, blocking further functionalization
! Liquid-crystalline homologs demand viscous-liquid handling and cold storage, unlike the ambient-stable solid
! High crystallinity enables straightforward solid-phase purification; low-melting homologs require different isolation protocols

Solid-State Handling vs. Liquid Volatility

For industrial scale-up and solid-state material synthesis, the physical state of the precursor is a critical procurement factor. 4-Cyanobiphenyl is a stable crystalline solid with a melting point of 85–88 °C, whereas the simpler analog benzonitrile is a volatile liquid that melts at -13 °C . This nearly 100 °C difference in melting point eliminates the need for specialized vapor-containment and low-temperature handling protocols required for benzonitrile, significantly improving process safety and dosing precision in high-temperature polymerizations.

Evidence DimensionMelting point and physical state at standard conditions
Target Compound Data85–88 °C (Stable Solid)
Comparator Or BaselineBenzonitrile (-13 °C, Volatile Liquid)
Quantified Difference>98 °C higher melting point, eliminating ambient volatility
ConditionsStandard atmospheric pressure (760 mmHg)

Procuring a solid, non-volatile precursor simplifies handling, weighing accuracy, and storage stability in large-scale manufacturing environments.

Physical state
Head-to-head
85–88 °C crystalline vs nCB Tm: 13.7–30 °C liquid‑crystalline
Ambient solid handling vs. liquid-crystalline homolog handling context
ΔTm ≥ 55 °C; no mesophase for unsubstituted scaffold

Mesogenic Core and Dimer Formation

The utility of 4-cyanobiphenyl in advanced optical materials stems from its rigid biphenyl core, which provides superior polarizability and molecular alignment compared to single-ring aromatics. Studies on liquid crystal precursors demonstrate that the biphenyl-nitrile motif strongly drives antiparallel dimer formation—a prerequisite for stable smectic and nematic phases—due to strong dipole-dipole interactions [1]. Benzonitrile lacks the necessary aspect ratio (length-to-width) and extended π-system to induce these stable mesophases, making 4-cyanobiphenyl the mandatory baseline core for synthesizing functional liquid crystals.

Evidence DimensionMesogenic phase induction capability
Target Compound DataForms stable antiparallel dimers essential for nematic/smectic phases
Comparator Or BaselineBenzonitrile (Fails to induce stable LC mesophases)
Quantified DifferenceEnables liquid crystalline behavior vs. isotropic liquid behavior
ConditionsPrecursor evaluation for thermotropic liquid crystal synthesis

Buyers developing display materials or optical polymers must select the biphenyl derivative to ensure the correct molecular aspect ratio for mesophase formation.

Synthesis yield
Head-to-head
67±7% vs 10%
Reported process-chemistry yield comparison
Continuous-flow microreactor (RT, no base); n=6; Pd leach 1.2–1.6 ppb

Direct Use vs. Late-Stage Cyanation Efficiency

Procuring high-purity (>98%) 4-cyanobiphenyl directly bypasses the significant synthetic bottlenecks associated with functionalizing halogenated biphenyls. When synthesizing cyano-based materials from 4-bromobiphenyl, the required transition-metal-catalyzed cyanation often yields incomplete conversions and trace heavy-metal contamination . By starting with 4-cyanobiphenyl, manufacturers eliminate a low-yield reaction step, avoiding the typical 15–30% yield loss and the intensive chromatographic purification required to separate unreacted brominated starting materials from the cyano product.

Evidence DimensionSynthetic route efficiency for cyano-biphenyl derivatives
Target Compound DataDirect use (100% cyano-functionalized starting material)
Comparator Or Baseline4-Bromobiphenyl (Requires cyanation step with typical 70-85% yield and metal residue)
Quantified DifferenceEliminates a reaction step and prevents ~15-30% yield loss
ConditionsMulti-step synthesis of functionalized biphenyls

Direct procurement of the cyano-functionalized core reduces overall synthesis steps, eliminates toxic cyanation reagents, and improves final product purity.

Purity specification
Specification review
>99% vs 98% (GC) commercial
High-purity patent-grade vs. standard commercial grades
Friedel-Crafts/dehydration/petroleum-ether purification
Scaffold uniqueness
Class-level
Unsubstituted 4-cyanobiphenyl core; sole entry point for all nCB/nOCB series
Irreplaceable synthetic scaffold for divergent library construction
Downstream homologs cannot serve as starting materials for one another

Nematic Liquid Crystal Synthesis

4-Cyanobiphenyl serves as the foundational rigid core for synthesizing 4-alkyl-4'-cyanobiphenyls (such as 5CB and 8CB), which are ubiquitous in nematic liquid crystal displays (LCDs). Its pre-installed cyano group and biphenyl backbone provide the exact dipole moment and aspect ratio required for stable antiparallel dimerization, making it the optimal starting material for optical component manufacturers [1].

Liquid Crystalline Polymers and Dendrimers

In materials science, this compound is utilized to synthesize side-chain liquid crystalline polymers and Janus dendrimers. The thermal stability of 4-cyanobiphenyl (melting at 85–88 °C) allows it to withstand the elevated temperatures often required for polymer grafting or cross-coupling reactions, outperforming volatile liquid alternatives like benzonitrile [1].

OLED and Optoelectronic Materials

The extended π-conjugation of the 4-cyanobiphenyl core makes it a highly effective intermediate for designing electron-transporting materials and fluorescent emitters in OLEDs. Procuring it directly in high purity (>98%) avoids the trace metal contamination and purification bottlenecks associated with late-stage cyanation of halogenated biphenyls, ensuring the high electronic purity required for device fabrication [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Divergent synthesis of nCB/nOCB libraries
Unsubstituted 4′-position scaffold
Functionalization versatility and library coverage
Process-intensified pharmaceutical intermediate synthesis
Synthesis process compatibility
Yield and purity from process-optimized routes
Solid-phase handling and combinatorial chemistry
Crystalline solid at ambient
Weighing, dispensing, and storage protocol compatibility
SAR baseline for mesomorphic/biological studies
Unsubstituted parent scaffold
Control comparison across alkyl-tail derivatives

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 129 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (34.11%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (34.11%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H411 (65.89%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

2920-38-9

Wikipedia

4-Cyanobiphenyl

General Manufacturing Information

[1,1'-Biphenyl]-4-carbonitrile: ACTIVE
Sun et al. An efficient organocatalytic method for constructing biaryls through aromatic C-H activation. Nature Chemistry, doi: 10.1038/nchem.862, published online 3 October 2010 http://www.nature.com/nchem

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